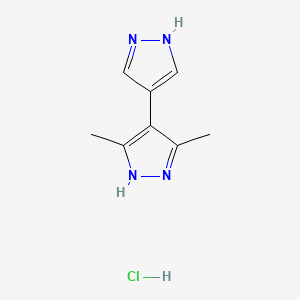
3,5-Dimethyl-1H,1'H-4,4'-bipyrazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride is an organic compound with the molecular formula C8H10N4·HCl It is a derivative of bipyrazole, characterized by the presence of two pyrazole rings connected by a single bond, with methyl groups attached to the 3 and 5 positions on each pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride typically involves the reaction of pyrazole derivatives with methylating agents. One common method includes the reaction of pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl groups or hydrogen atoms on the pyrazole rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being tested for their efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity. It is also studied for its potential use as a corrosion inhibitor.
作用机制
The mechanism by which 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride exerts its effects depends on its specific application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. It may inhibit the activity of certain enzymes or modulate receptor signaling pathways.
Catalysis: As a ligand, it forms complexes with transition metals, which can then act as catalysts in chemical reactions. The catalytic activity is influenced by the electronic and steric properties of the ligand and the metal center.
相似化合物的比较
3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride can be compared with other similar compounds, such as:
3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
3,5,3’,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Contains additional methyl groups, which may enhance its stability and alter its reactivity.
4,4’-Bi-1H-pyrazole:
The uniqueness of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole hydrochloride lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it suitable for a variety of specialized applications in research and industry.
属性
分子式 |
C8H11ClN4 |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-8(6(2)12-11-5)7-3-9-10-4-7;/h3-4H,1-2H3,(H,9,10)(H,11,12);1H |
InChI 键 |
NDXJOUMLIPFCIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)C2=CNN=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




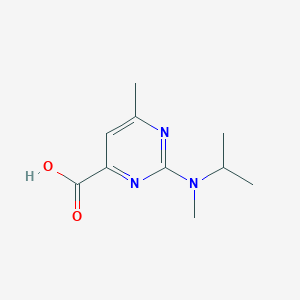
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
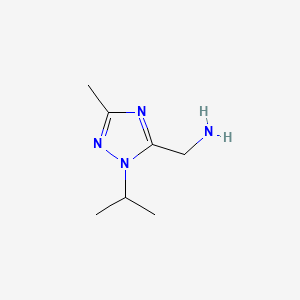


![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
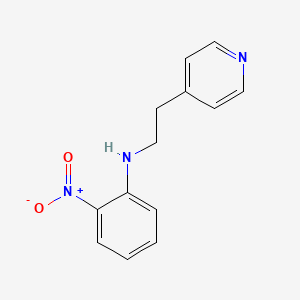

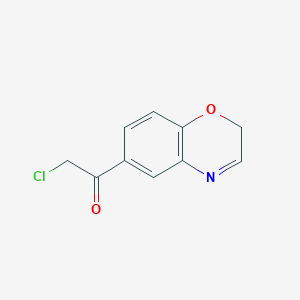
![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)


